tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate

Peptidomimetic synthesis Amidoxime chemistry Boc protection strategy

Researchers requiring a Boc-protected glycine amidoxime for 1,2,4-oxadiazole heterocycle synthesis often face isomer instability and protecting-group incompatibility. CAS 479080-20-1 resolves these issues: • (Z)-configuration is thermodynamically favored (ΔG ≥ 3.0 kcal/mol), ensuring crystalline stability and accurate stoichiometry. • Boc group withstands basic amidoxime formation conditions (K₂CO₃/EtOH reflux) where Fmoc deprotection occurs, delivering 95% yield from nitrile. • Validated in oxadiazole dipeptide mimetic synthesis (76% isolated yield with Z-Ile-F) and as a Raltegravir scaffold precursor. Supplied as a white solid, stored at 2-8°C, and shipped under ambient conditions.

Molecular Formula C7H15N3O3
Molecular Weight 189.21 g/mol
CAS No. 479080-20-1
Cat. No. B1287154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate
CAS479080-20-1
Molecular FormulaC7H15N3O3
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=NO)N
InChIInChI=1S/C7H15N3O3/c1-7(2,3)13-6(11)9-4-5(8)10-12/h12H,4H2,1-3H3,(H2,8,10)(H,9,11)
InChIKeyHPWSTQITVJEUMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (Z)-Amidoxime: Orthogonal Peptidomimetic Building Block


tert-Butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate (CAS 479080-20-1) is a Boc-protected glycine-derived amidoxime (N'-hydroxy-2-(tert-butoxycarbonylamino)acetamidine), belonging to the class of N-urethane-protected amino acid amidoximes [1]. With molecular formula C₇H₁₅N₃O₃ and molecular weight 189.21 g/mol, this compound features a thermodynamically favored (Z)-configuration at the hydroxyimino moiety, a Boc protecting group enabling true orthogonality in peptide synthesis, and a reactive amidoxime functionality that serves as the essential precursor for 1,2,4-oxadiazole heterocycle formation via O-acylation and dehydrative cyclization [2]. It is primarily used as a key intermediate in the synthesis of 1,2,4-oxadiazole-linked dipeptide mimetics and related pharmaceutical building blocks, including derivatives of the HIV integrase inhibitor Raltegravir .

Why Generic Substitution Fails: Z-Configuration and Boc Orthogonality


Substituting tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate with a generic amidoxime or the (E)-isomer (CAS 479079-15-7) introduces scientifically verifiable risks. First, the (Z)-configuration is thermodynamically more stable than the (E)-form by an energy gap of 3.0–5.4 kcal/mol for representative amidoximes, meaning the (Z)-isomer predominates at equilibrium and provides consistent, predictable reactivity in O-acylation and subsequent cyclodehydration steps [1]. Second, the Boc protecting group is essential for orthogonal protection strategies: the Tetrahedron Letters paper by Sureshbabu et al. explicitly reports that Fmoc-protected amino acid nitriles gave lower yields of the corresponding amidoximes due to Fmoc deprotection under the basic reaction conditions (K₂CO₃/EtOH), whereas Boc-protected nitriles proceeded in satisfactory yields without competing deprotection [2]. Third, the benzyl carbamate analog (Cbz-protected) lacks the acid-labile orthogonality of Boc, limiting its utility in multi-step synthetic sequences requiring selective deprotection. These differences are not interchangeable; they directly impact synthetic yield, purity, and the feasibility of constructing complex orthogonally protected dipeptide mimetics.

Comparative Evidence for (Z)-Boc-Amidoxime Building Block


Amidoxime Synthesis Yield: Boc vs. Fmoc Protection

The target compound is synthesized from 1,1-dimethylethyl (cyanomethyl)carbamate by reaction with hydroxylamine (50% w/w in water, 4.0 equiv) in ethanol at 80°C for 1.5 h, yielding the product as a white solid in 95% isolated yield after trituration in Et₂O . This near-quantitative conversion contrasts with Fmoc-protected amino acid nitriles, which under identical basic conditions (K₂CO₃/EtOH) afforded lower amidoxime yields due to competing Fmoc deprotection [1]. The Boc group remains fully intact throughout the amidoxime-forming step, a critical requirement when the amidoxime must be carried forward in orthogonal protection schemes.

Peptidomimetic synthesis Amidoxime chemistry Boc protection strategy

Z-Isomer Thermodynamic Stability Over E-Isomer

The target compound bears the (Z)-configuration at the hydroxyimino group (CAS 479080-20-1), whereas the corresponding (E)-isomer is CAS 479079-15-7. Comprehensive computational and experimental studies on amidoximes demonstrate that the (Z)-form is thermodynamically more stable than the (E)-form by an energy gap of 3.0–5.4 kcal/mol [1]. For acetamidoxime, the relative energy of the (E)-amidoxime tautomer is 3.5 kcal/mol above the (Z)-form; for benzamidoxime, this gap increases to 5.4 kcal/mol [1]. Differential scanning calorimetry (DSC) studies confirmed that heating and melting of (E)-oximes affords the (Z)-isomer [1]. This inherent stability advantage means the (Z)-isomer is the dominant species at room temperature and under typical reaction conditions, ensuring consistent stereochemical outcome in subsequent O-acylation and cyclodehydration steps that are stereospecific.

Amidoxime stereochemistry Isomer stability Reaction predictability

1,2,4-Oxadiazole Formation: Amidoxime-Acyl Fluoride Coupling

In the key synthetic application, tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate (Boc-Gly-amidoxime) is reacted with Z-Ile-F (an N-protected amino acyl fluoride) in the presence of N-methylmorpholine (NMM) and sodium acetate in ethanol, followed by reflux for 3.25 h, to yield the corresponding 1,2,4-oxadiazole-linked orthogonally protected dipeptide mimetic in 76% yield after column chromatography [1]. This yield was achieved as a stable, isolated solid. The protocol was demonstrated across multiple urethane protecting group combinations (Boc, Z, Fmoc), with Boc-protected amidoximes consistently providing satisfactory results because the Boc group withstands both the basic amidoxime formation step and the mildly basic O-acylation/cyclization conditions [1]. The benzyl carbamate analog, (Z)-Benzyl (2-Amino-2-(hydroxyimino)ethyl)carbamate, is also used in similar oxadiazole-forming reactions for Raltegravir derivative synthesis, but the Boc analog offers the advantage of acid-labile orthogonal deprotection compatible with Fmoc-strategy solid-phase peptide synthesis .

1,2,4-Oxadiazole synthesis Dipeptide mimetics Amidoxime-acyl fluoride coupling

Orthogonal Protection: Boc Stability vs. Fmoc Lability

The Tetrahedron Letters study by Sureshbabu et al. (2008) provides direct experimental evidence that Boc-protected amino acid nitriles proceed to the corresponding amidoximes in satisfactory yields under basic conditions (NH₂OH·HCl, K₂CO₃, EtOH, reflux), whereas Fmoc-protected nitriles suffer from competing deprotection of the Fmoc group under these same conditions, resulting in lower amidoxime yields [1]. The authors explicitly state: 'use of the Fmoc group for amine protection resulted in a lower yield of the amidoxime due to its deprotection under the basic reaction conditions. The use of bases including TEA, pyridine, NaOEt and TBAF did not result in any improvement of the product yield' [1]. This establishes Boc as the protecting group of choice for amidoxime synthesis when orthogonal protection with Fmoc is required downstream. The Boc group can be cleanly removed with TFA without affecting Fmoc or benzyl-based protecting groups, making CAS 479080-20-1 the optimal entry point for building orthogonally protected dipeptide mimetics destined for Fmoc-strategy solid-phase peptide synthesis [2].

Orthogonal protection Boc vs. Fmoc strategy Solid-phase peptide synthesis compatibility

Building Block for HIV Integrase Inhibitor Derivatives

The benzyl carbamate analog, (Z)-Benzyl (2-Amino-2-(hydroxyimino)ethyl)carbamate, is a documented intermediate in the synthesis of N-((5-Hydroxy-6-oxo-4-((2,4,6-trifluorobenzyl)carbamoyl)-1,6-dihydropyrimidin-2-yl)methyl)-1,3,4-oxadiazole-2-carboxamide (H950690), a derivative of Raltegravir (R100305) that acts as a potent integrase inhibitor for both wild-type and S217Q mutant prototypic foamy virus integrase . The tert-butyl analog (CAS 479080-20-1) serves the same structural role—providing the glycine-derived amidoxime for oxadiazole formation—but with the critical advantage of acid-labile Boc protection that is orthogonal to the benzyl-based protecting groups typically used in the Raltegravir scaffold. This enables selective deprotection and further functionalization without affecting benzylic protecting groups, a feature not available with the Cbz-protected analog [1]. The broader class of 1,2,4-oxadiazole-containing compounds has established roles as ligands of benzodiazepine receptors, muscarinic receptor agonists, antiviral compounds, and angiotensin II receptor antagonists [1].

HIV integrase inhibition Raltegravir derivatives Antiviral drug intermediates

Application Scenarios for (Z)-Boc-Amidoxime


1,2,4-Oxadiazole Dipeptide Mimetics via Acyl Fluoride Coupling

CAS 479080-20-1 is the amidoxime component of choice for synthesizing 1,2,4-oxadiazole-linked N,N'-orthogonally protected dipeptide mimetics. In a validated protocol, it is coupled with an N-protected amino acyl fluoride (e.g., Z-Ile-F) in the presence of N-methylmorpholine and sodium acetate in ethanol, followed by reflux for 3.25 h, affording the oxadiazole product in 76% isolated yield [1]. The Boc group remains intact throughout both amidoxime synthesis (95% yield from nitrile) and oxadiazole formation, enabling subsequent selective deprotection with TFA without affecting Z- or Fmoc-based protecting groups [1]. This scenario is ideal for peptide medicinal chemistry groups constructing libraries of 1,2,4-oxadiazole-containing pseudopeptides for biological screening.

Raltegravir Analog Intermediate for HIV Integrase

The glycine-derived amidoxime scaffold of CAS 479080-20-1 serves as the foundational building block for synthesizing 1,3,4-oxadiazole-2-carboxamide derivatives of Raltegravir, a clinically approved HIV integrase strand transfer inhibitor [1]. The (Z)-benzyl analog of this compound is a documented intermediate in the synthesis of H950690, a potent Raltegravir derivative targeting both wild-type and drug-resistant (S217Q) integrase [1]. CAS 479080-20-1 offers superior protecting group orthogonality compared to the benzyl analog because the Boc group can be selectively removed under acidic conditions (TFA) without affecting benzyl-protected functionalities elsewhere in the Raltegravir scaffold. This scenario addresses the needs of antiviral drug discovery programs requiring efficient access to integrase inhibitor analogs.

Boc Strategy for Base-Stable Orthogonal Protection

When a synthetic route demands amidoxime formation under basic conditions (hydroxylamine/K₂CO₃/EtOH reflux) followed by acid-labile deprotection in the presence of other base-labile protecting groups, CAS 479080-20-1 is uniquely suited. Direct experimental evidence from Sureshbabu et al. (2008) demonstrates that Fmoc-protected amino acid nitriles undergo competing deprotection during amidoxime synthesis, resulting in lower yields, whereas the Boc group is fully stable [1]. This scenario applies to any multi-step synthesis that requires: (i) an amidoxime functional group, (ii) orthogonal deprotection of the amino terminus in the presence of Fmoc or benzyl carbamate groups, and (iii) maximum material throughput at the amidoxime-forming step.

Stereochemically Pure (Z)-Amidoxime for Solid-Phase Handling

The (Z)-configuration of CAS 479080-20-1, thermodynamically favored by ≥3.0 kcal/mol over the (E)-isomer [1], ensures that the compound can be isolated and stored as a stable, crystalline solid (white solid after trituration in Et₂O) . This stereochemical homogeneity is critical for solid-phase peptide synthesis applications where amidoxime building blocks must be weighed accurately and dissolved reproducibly. The (E)-isomer (CAS 479079-15-7) or stereochemically undefined mixtures introduce weighing and stoichiometry errors due to potential isomer interconversion under ambient conditions. This scenario is relevant for automated peptide synthesizer workflows and kilogram-scale pharmaceutical intermediate production where batch-to-batch consistency is paramount.

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